![molecular formula C22H25Cl2N3O2S B4077952 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4077952.png)
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-[(4-chlorophenyl)thio]acetamide
Overview
Description
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-[(4-chlorophenyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BCT-197 and is a potent inhibitor of the inflammatory response. BCT-197 has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for various inflammatory diseases.
Mechanism of Action
BCT-197 exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. BCT-197 blocks the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, which prevents the translocation of NF-κB to the nucleus and subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
BCT-197 has been shown to reduce inflammation in various animal models of disease, including acute lung injury, rheumatoid arthritis, and sepsis. BCT-197 has also been shown to reduce the severity of lung injury in patients with acute respiratory distress syndrome.
Advantages and Limitations for Lab Experiments
BCT-197 has several advantages for use in lab experiments. It is a potent inhibitor of the inflammatory response and has been shown to be effective in various animal models of disease. However, BCT-197 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, BCT-197 has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of BCT-197. One area of research is the development of more soluble analogs of BCT-197, which could expand its potential use in experimental settings. Another area of research is the investigation of BCT-197 in other disease models, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to establish the safety and efficacy of BCT-197 in humans.
Scientific Research Applications
BCT-197 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells. BCT-197 has also been shown to reduce the expression of adhesion molecules on endothelial cells, which play a crucial role in the recruitment of immune cells to sites of inflammation.
properties
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-(4-chlorophenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O2S/c1-2-3-22(29)27-12-10-26(11-13-27)20-9-6-17(14-19(20)24)25-21(28)15-30-18-7-4-16(23)5-8-18/h4-9,14H,2-3,10-13,15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMUAFJJLSBEJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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